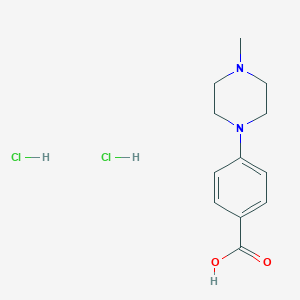
1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene” is a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, and it has bromine, chlorine, and fluorine atoms attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of halogenation reactions. For instance, bromoethylbenzene, a related compound, has been used in controlled radical polymerization of styrene .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring with a bromoethyl group, two chlorine atoms, and one fluorine atom attached to it. The exact positions of these groups on the benzene ring would depend on the specific compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the halogens on the benzene ring. In general, benzene rings can undergo electrophilic aromatic substitution reactions . The bromoethyl group might also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure. For instance, bromoethylbenzene is a liquid at room temperature . The compound’s polarity, boiling point, and other properties would be influenced by the halogens attached to the benzene ring .Aplicaciones Científicas De Investigación
Triazidation of Fluorobenzenes
- 1,3,5-Trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene have been used in the selective defluorination process to form triazido derivatives. These compounds may find practical applications as photoactive cross-linking reagents in polymer chemistry and as starting materials in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Electrochemical Fluorination
- Studies on the electrochemical fluorination of aromatic compounds have shown that halobenzenes undergo various reactions leading to a mix of halogenated and fluorinated compounds. These findings have implications for understanding the mechanisms of electrochemical reactions involving halobenzenes (Horio et al., 1996).
Synthesis of Triazole Derivatives
- The synthesis of new 1,2,3-triazole derivatives from halobenzenes, including 1-(azidomethyl)-4-bromobenzene, has been explored. These compounds are investigated for their potential inhibitory activity against acidic corrosion of steels, showcasing an application in materials science (Negrón-Silva et al., 2013).
Vibrational Spectroscopy of Substituted Benzenes
- Research in vibrational spectroscopy has been conducted on substituted benzenes, including 1-bromo-3,5-difluorobenzene. These studies provide insights into the vibrational properties of these molecules, which are crucial for understanding their behavior in various applications (Reddy & Rao, 1994).
Preparation of Fluorine-Containing Phenylacetylenes
- Studies on the preparation of phenylacetylenes from bromobenzenes have implications for synthesizing compounds with fluoro- or trifluoromethyl substituents, highlighting applications in organic synthesis (Kodaira & Okuhara, 1988).
Mecanismo De Acción
In terms of pharmacokinetics, the properties of a compound like “1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene” would depend on its specific structure and the biological system in which it is present. Factors such as solubility, stability, and the presence of specific transporters can influence how the compound is absorbed, distributed, metabolized, and excreted .
The action environment of a compound can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound behaves. For example, certain compounds might be more stable or active in acidic environments compared to neutral or basic environments .
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-bromoethyl)-3,5-dichloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2F/c1-4(9)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZHHPIWTPTZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(methylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2611500.png)
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2611502.png)
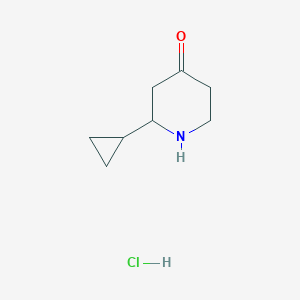

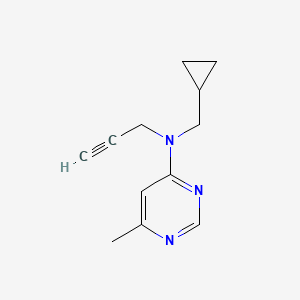
![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)
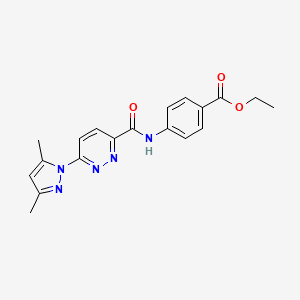
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2611511.png)
![2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2611512.png)
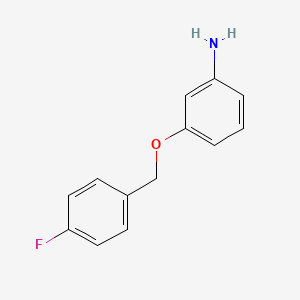
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2611517.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2611518.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2611520.png)
